molecular formula C21H31N3OS B13875083 N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide

Cat. No.: B13875083
M. Wt: 373.6 g/mol
InChI Key: QJEIRHZBCRLIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide is a compound that has garnered interest in various fields of scientific research It is known for its complex structure, which includes a benzothiophene moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide typically involves multiple steps. One common method includes the reaction of 1-benzothiophen-4-ylpiperazine with a butyl halide under basic conditions to form an intermediate. This intermediate is then reacted with isopropylacetamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. It is known to act as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. This dual activity modulates neurotransmitter levels in the brain, which can have therapeutic effects in conditions like schizophrenia and depression .

Comparison with Similar Compounds

Similar Compounds

    Brexpiprazole: Another compound with a similar structure and mechanism of action.

    Aripiprazole: Shares structural similarities and is used for similar therapeutic purposes.

Uniqueness

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its benzothiophene moiety and piperazine ring contribute to its high affinity for dopamine and serotonin receptors, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C21H31N3OS

Molecular Weight

373.6 g/mol

IUPAC Name

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C21H31N3OS/c1-17(2)24(18(3)25)11-5-4-10-22-12-14-23(15-13-22)20-7-6-8-21-19(20)9-16-26-21/h6-9,16-17H,4-5,10-15H2,1-3H3

InChI Key

QJEIRHZBCRLIFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCCN1CCN(CC1)C2=C3C=CSC3=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.